

# 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid structure

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## Compound of Interest

**Compound Name:** 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid

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An In-depth Technical Guide to **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**: Structure, Synthesis, and Application in Drug Discovery

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core properties, provides validated protocols for its synthesis and application, and explores the rationale behind its use in constructing complex bioactive molecules.

## Introduction: The Strategic Value of a Functionalized Pyridylboronic Acid

Heterocyclic compounds are the cornerstone of many pharmaceuticals. Among them, the pyridine scaffold is particularly prevalent due to its ability to engage in hydrogen bonding and other key interactions within biological targets. **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** emerges as a highly valuable reagent by combining three critical functionalities in a single, stable molecule:

- A Pyridine Core: Provides a polar, basic nitrogen atom, often crucial for target engagement and influencing pharmacokinetic properties.

- A Boronic Acid Moiety: A versatile functional group, stable yet highly reactive under specific conditions, making it an ideal partner for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]
- A Protected Hydroxyl Group: The 4-methoxybenzyl (PMB) ether at the 6-position serves as a robust protecting group for a hydroxyl function. This allows for extensive chemical modifications at other sites before a final, targeted deprotection, adding a layer of strategic depth to multi-step syntheses.

This combination makes the title compound a powerful intermediate for the synthesis of kinase inhibitors, anti-inflammatory agents, and other complex therapeutic candidates.[3][4]

## Core Compound Profile

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** are summarized below.

Property	Value	Source(s)
CAS Number	663955-80-4	[5][6][7]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> BNO <sub>4</sub>	[5][6][7]
Molecular Weight	259.1 g/mol	[6][7]
Physical Form	Solid	[8]
Purity	Typically ≥95%	[5]
Canonical SMILES	B(C1=CN=C(C=C1)OCC2=CC=CC(=O)OC)O	[6]
InChI Key	WKTHOUOOJXPRDN-UHFFFAOYSA-N	[5]
Storage Conditions	2-8°C, under inert atmosphere	[8][9]

Synonyms: (6-((4-Methoxybenzyl)oxy)pyridin-3-yl)boronic acid, {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid.[5]

## Molecular Structure and Key Features

The structure of the molecule dictates its reactivity. The boronic acid group is positioned for effective coupling, while the PMB-protected oxygen influences the electronics of the pyridine ring.

Caption: 2D structure of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**.

## Safety, Handling, and Storage

As with related organoboron compounds, proper handling is essential for safety and to maintain the reagent's integrity.

**Hazard Profile:** Based on data for analogous pyridylboronic acids, this compound should be considered hazardous.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

**Personal Protective Equipment (PPE):**

- **Eye/Face Protection:** Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[\[12\]](#)
- **Skin Protection:** Use impervious gloves (e.g., nitrile) and a lab coat.[\[12\]](#)
- **Respiratory Protection:** Handle in a well-ventilated fume hood to avoid inhalation of dust. If ventilation is inadequate, use a NIOSH-approved respirator.[\[10\]](#)[\[12\]](#)

**Handling & Storage Protocol:**

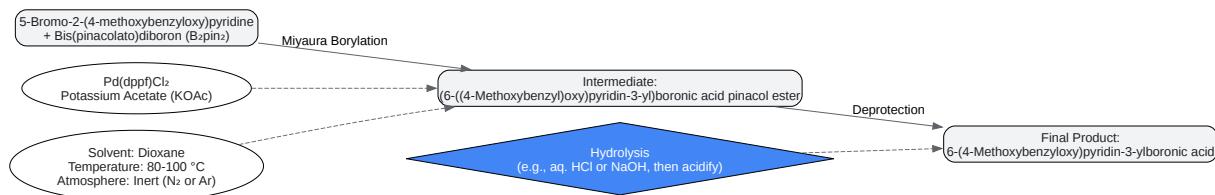
- **Inert Atmosphere:** Boronic acids can be susceptible to degradation. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen).

- Refrigeration: Keep the container tightly closed and refrigerated at 2-8°C to minimize decomposition.[8][9]
- Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Weigh and dispense the required amount promptly, preferably in a glove box or under a stream of inert gas.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.[10]

## Synthesis Pathway: A Validated Approach

While multiple routes to arylboronic acids exist, a common and reliable method involves the borylation of a corresponding aryl halide.[2] The following protocol describes a representative synthesis starting from 5-bromo-2-(4-methoxybenzyloxy)pyridine.

Causality: This pathway is chosen for its high functional group tolerance and the commercial availability of the starting materials. The use of bis(pinacolato)diboron ( $B_2pin_2$ ) is standard for forming the boronate ester, which is a stable, isolable intermediate that can be hydrolyzed to the desired boronic acid.



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Caption: General workflow for the synthesis of the title compound.

## Step-by-Step Synthesis Protocol:

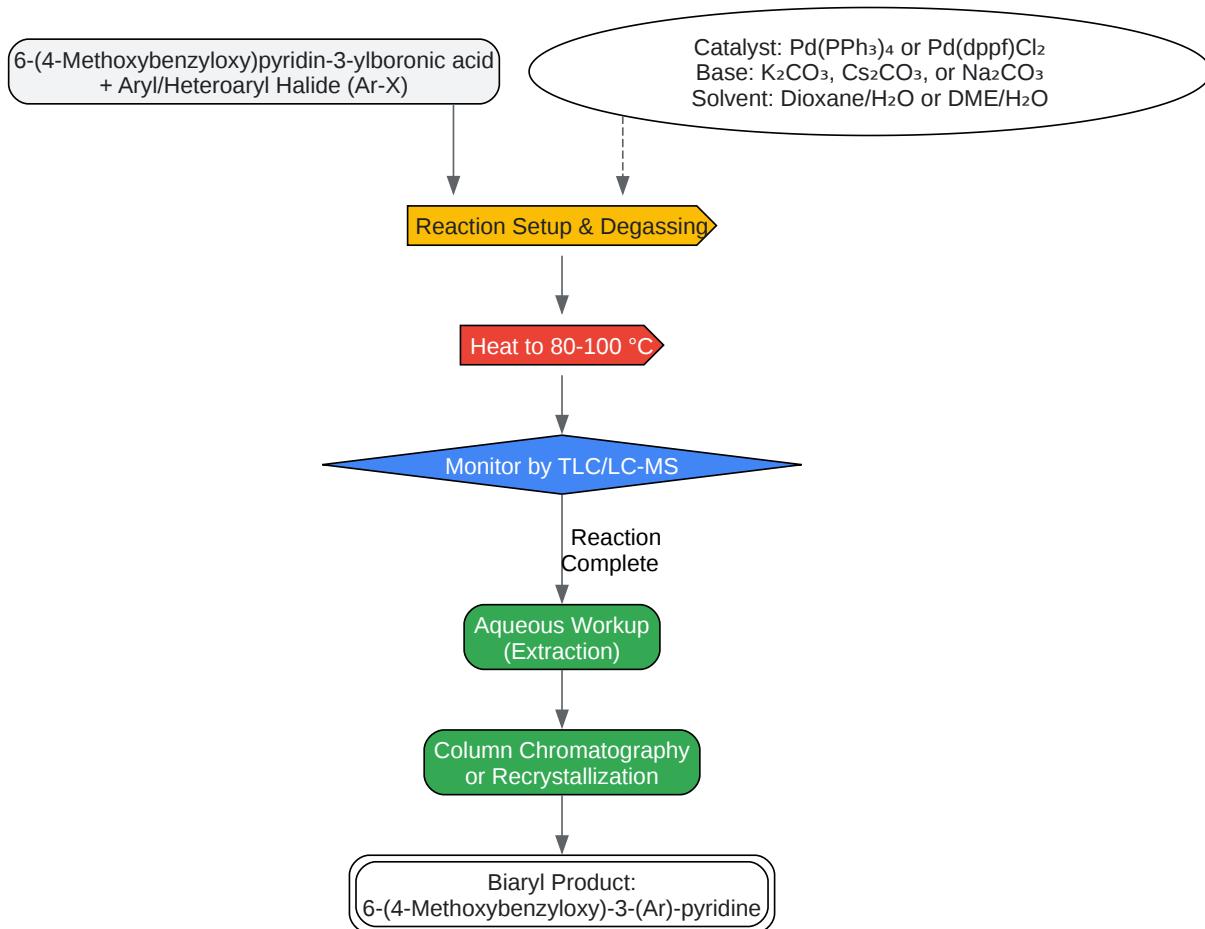
- Reaction Setup: To an oven-dried flask, add 5-bromo-2-(4-methoxybenzyloxy)pyridine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (3.0 eq.).
- Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the palladium catalyst.
- Solvent and Catalyst Addition: Add anhydrous dioxane via syringe. Degas the resulting suspension by bubbling the inert gas through it for another 10 minutes. Add the palladium catalyst, such as Pd(dppf)Cl<sub>2</sub> (0.03 eq.). The choice of a phosphine-ligated palladium catalyst is key for efficient oxidative addition to the aryl bromide.
- Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
- Workup (Boronate Ester): After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pinacol ester. This intermediate can be purified by column chromatography or used directly.
- Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., THF/water). Add an acid or base to facilitate hydrolysis of the pinacol group. Upon completion, neutralize and adjust the pH to be slightly acidic, causing the boronic acid to precipitate or be extracted into an organic solvent.
- Purification: The final product can be purified by recrystallization or column chromatography to yield **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** as a solid.

## Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent is in the Suzuki-Miyaura cross-coupling reaction to form a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond, a cornerstone of modern drug synthesis.<sup>[1][9][13]</sup> This reaction enables the efficient connection of the pyridyl moiety to other aryl or heteroaryl systems.

**Mechanism Rationale:** The reaction proceeds via a well-established catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) species, transmetalation of the boronic acid group

to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. The base is essential for activating the boronic acid for the transmetalation step.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

#### Model Protocol: Synthesis of a Biaryl Kinase Scaffold Fragment

This protocol describes the coupling with 2-bromo-1,3-thiazole, a common fragment in kinase inhibitors.

- Reagent Charging: In a microwave vial or Schlenk tube, combine **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** (1.2 eq.), 2-bromothiazole (1.0 eq.), and cesium carbonate (2.5 eq.).
- Catalyst & Solvent: Add the palladium catalyst, for example,  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq.). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). The aqueous component is crucial for dissolving the base and facilitating the catalytic cycle.
- Reaction Execution: Seal the vessel and heat to 90 °C with vigorous stirring for 4-12 hours. The use of a robust catalyst like  $\text{Pd}(\text{PPh}_3)_4$  is common for heteroaryl couplings which can sometimes be challenging.[14]
- Quenching and Extraction: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water to remove the inorganic base. Extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, dry over  $\text{MgSO}_4$ , filter, and concentrate. Purify the crude residue via flash column chromatography on silica gel to afford the desired biaryl product. The PMB protecting group remains intact under these conditions, ready for subsequent deprotection or further modification.

## Conclusion: A Versatile Tool for Drug Discovery

**6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** is more than a simple chemical; it is a strategic tool for medicinal chemists. Its pre-installed, protected hydroxyl group and its capacity for reliable Suzuki-Miyaura coupling make it an indispensable building block for creating libraries of complex molecules.[14][15] By enabling the efficient synthesis of novel heteroaryl structures, this reagent directly contributes to the discovery and development of next-generation therapeutics.[4]

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